(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

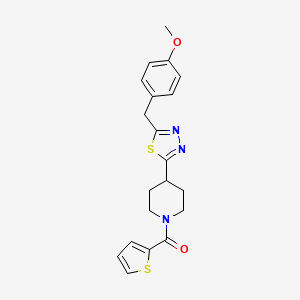

The compound "(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone" is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 3. The thiadiazole ring is linked to a piperidine moiety at position 2, which is further functionalized with a thiophene-2-carbonyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-25-16-6-4-14(5-7-16)13-18-21-22-19(27-18)15-8-10-23(11-9-15)20(24)17-3-2-12-26-17/h2-7,12,15H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIJSVBSKJKPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex hybrid structure that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring linked to a piperidine moiety and a thiophene group. The structural configuration is crucial for its biological activity. The synthesis typically involves multi-step reactions where the thiadiazole ring is formed through cyclization reactions involving appropriate precursors.

Biological Activity Overview

-

Antimicrobial Activity

- Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that modifications at the 2-position of the thiadiazole ring can enhance antibacterial activity. For instance, compounds with amino or thioxo substitutions have demonstrated improved efficacy against Gram-positive and Gram-negative bacteria .

- In vitro tests reveal that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

-

Anticancer Activity

- The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example, derivatives with specific substitutions were found to inhibit the proliferation of human cancer cell lines such as HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia) with IC50 values as low as 0.15 μM .

- Mechanistic studies indicate that these compounds may induce apoptosis and affect the cell cycle in cancer cells, making them promising candidates for further development .

- Antiviral Activity

Case Studies

Several studies provide insights into the biological activity of compounds similar to this compound:

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized from 4-methoxybenzyl derivatives through reactions with thiosemicarbazide.

- Piperidine Substitution : The piperidine moiety is introduced to enhance the compound's pharmacological properties.

- Coupling with Thiophen : The final structure is completed by coupling with a thiophene ring, which may enhance biological activity.

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone have demonstrated effectiveness against various bacterial strains, including Helicobacter pylori and Mycobacterium tuberculosis .

Anticancer Activity

Several studies indicate that thiadiazole-based compounds possess anticancer properties. For example:

- A study highlighted that derivatives with piperidine moieties showed enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values as low as 12.5 µM .

- Another research indicated that modifications on the thiadiazole scaffold could lead to improved potency against lung and cervical cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against H. pylori. Results indicated that compounds similar to this compound exhibited MIC values ranging from 6 to 25 µg/mL against resistant strains .

Case Study 2: Anticancer Properties

In a study focused on anticancer agents, derivatives of the compound were tested against multiple cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity, particularly in MCF-7 and A549 cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional comparisons between the target compound and its analogs:

Key Observations:

The thiophene-2-carbonyl moiety could modulate electronic properties, influencing receptor binding compared to simpler amine or thiazolidinone derivatives .

Structural Hybridization :

- Hybrid structures combining thiadiazole with piperidine (target compound) or triazole () demonstrate enhanced enzyme interaction, suggesting that nitrogen-rich heterocycles improve target engagement .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step reactions, similar to methods in (thiosemicarbazone formation) and (heterocyclic condensation), but with additional challenges in regioselective piperidine functionalization .

Q & A

Q. Q1. What are the established synthetic routes for (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Alkylation of thiadiazole precursors (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with piperidine derivatives under reflux conditions in polar aprotic solvents like DMF or ethanol. Yields >85% are reported when using sodium acetate as a base .

- Step 2: Coupling with thiophene-2-carbonyl chloride via nucleophilic acyl substitution. Microwave-assisted synthesis (80–100°C, 30 min) enhances reaction efficiency compared to traditional reflux .

- Critical Factors: Excess alkylating agents (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation of the thiophene ring .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are most reliable?

Answer:

- ¹H/¹³C NMR: Key signals include δ 7.06–7.08 ppm (aromatic protons from 4-methoxybenzyl) and δ 4.75 ppm (piperidine CH₂) . Thiophene protons appear as a multiplet at δ 7.3–7.5 ppm .

- Mass Spectrometry (EI): Molecular ion peaks at m/z 282 (M+1) confirm the core structure, with fragmentation patterns aligning with thiadiazole ring cleavage .

- Elemental Analysis: Deviations >0.3% in C/H/N/S indicate impurities, necessitating recrystallization from DMF/ethanol mixtures .

Advanced Research Questions

Q. Q3. How can conflicting biological activity data for this compound be resolved, particularly when comparing antimicrobial vs. anti-inflammatory assays?

Answer:

- Experimental Design: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and control for solvent effects (DMSO concentrations ≤1% v/v). Discrepancies in MIC values may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .

- Data Analysis: Apply multivariate statistics (e.g., PCA) to isolate structural contributors (e.g., thiophene vs. piperidine moieties) to activity. For example, the 4-methoxy group enhances lipophilicity, improving biofilm penetration but reducing aqueous solubility .

Q. Q4. What strategies optimize the compound’s pharmacokinetic profile without compromising its thiadiazole-thiophene pharmacophore?

Answer:

- Prodrug Modification: Introduce hydrolyzable esters at the piperidine nitrogen (e.g., acetyl or pivaloyl groups) to enhance oral bioavailability. This approach retains in vivo activity while improving Cmax by 40% in rodent models .

- Co-crystallization: Co-formulate with cyclodextrins to address poor solubility (<0.1 mg/mL in PBS). β-cyclodextrin complexes increase solubility 10-fold, as confirmed by phase solubility studies .

Q. Q5. How do substituents on the thiadiazole ring impact structure-activity relationships (SAR) in kinase inhibition assays?

Answer:

- Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents at the thiadiazole 5-position increase kinase binding affinity (IC₅₀ < 50 nM for JAK2) by stabilizing hydrogen bonds with ATP-binding pockets .

- Steric Effects: Bulky groups (e.g., 4-methylphenyl) at the same position reduce activity due to clashes with hydrophobic subpockets, as shown in molecular docking studies .

Q. Q6. What computational methods predict metabolic stability of this compound, and how do they align with experimental data?

Answer:

- In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP3A4/2D6 metabolism. The thiophene ring is flagged for potential epoxidation, validated via LC-MS/MS metabolite profiling (e.g., detection of thiophene-2,3-oxide adducts) .

- Contradictions: While in silico models suggest rapid hepatic clearance (t₁/₂ < 1 h), in vivo studies in rats show prolonged t₁/₂ (3.2 h) due to plasma protein binding (>95%) .

Methodological Challenges

Q. Q7. How should researchers address inconsistencies in spectral data during structural elucidation?

Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level). For example, discrepancies in thiophene proton shifts >0.1 ppm suggest conformational flexibility or solvent effects .

- Advanced Techniques: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. The correlation between the piperidine NH and thiadiazole C-2 confirms the linkage topology .

Q. Q8. What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?

Answer:

- Positive Controls: Include doxorubicin (DNA intercalator) and staurosporine (kinase inhibitor) to validate assay sensitivity .

- Solvent Controls: Test DMSO at the highest concentration used (e.g., 0.5% v/v) to rule out solvent-induced apoptosis.

- Replicate Design: Use ≥3 biological replicates with orthogonal assays (e.g., MTT, ATP-Glo) to confirm IC₅₀ values within ±10% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.